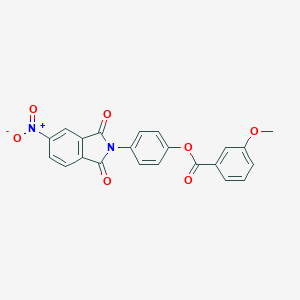
4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate is a complex organic compound that features a nitro group, a dioxoisoindoline moiety, and a methoxybenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate typically involves multi-step organic reactions. One common route includes the nitration of a dioxoisoindoline precursor followed by esterification with 3-methoxybenzoic acid. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions would be optimized for yield and purity, often involving temperature control, pressure adjustments, and the use of industrial-grade reagents .
Analyse Chemischer Reaktionen
Types of Reactions
4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxoisoindoline moiety may also play a role in binding to specific enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
- 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Uniqueness
4-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl 3-methoxybenzoate is unique due to the presence of both a nitro group and a methoxybenzoate ester, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H14N2O7 |
|---|---|
Molekulargewicht |
418.4g/mol |
IUPAC-Name |
[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C22H14N2O7/c1-30-17-4-2-3-13(11-17)22(27)31-16-8-5-14(6-9-16)23-20(25)18-10-7-15(24(28)29)12-19(18)21(23)26/h2-12H,1H3 |
InChI-Schlüssel |
AMLFCLPANQCCMI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(dibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B389787.png)
![6,7-dichloro-2-[4-(octyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B389788.png)
![3-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-1H,2H,3H-pyrido[1,2,3-de]quinoxalin-4-ium](/img/structure/B389790.png)
![3-[(3-Bromoanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B389791.png)
![N-{4-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]phenyl}-N-methyl-N-phenylamine](/img/structure/B389792.png)
![N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B389794.png)
![3-[2-(1-benzylpropylidene)hydrazino]-3-oxo-N-(2-phenylethyl)propanamide](/img/structure/B389798.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-bromophenyl)benzenesulfonamide](/img/structure/B389799.png)
![N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B389801.png)


![N-(4-chlorophenyl)-2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B389808.png)

